Product packaging for AIC2B protein(Cat. No.:CAS No. 144715-98-0)

AIC2B protein

Cat. No.: B1176135
CAS No.: 144715-98-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The AIC2B protein is a critical component of the cytokine receptor system in mice, functioning as the common beta subunit (βc) for the high-affinity receptors of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5) . While it shares high sequence homology with the AIC2A protein, AIC2B itself does not bind cytokines on its own . Its primary mechanism of action involves forming a complex with ligand-specific alpha subunits: it pairs with the GM-CSF receptor alpha subunit to create the functional high-affinity GM-CSF receptor, and with the IL-5 receptor alpha subunit to form the high-affinity IL-5 receptor . This dimerization is essential for initiating intracellular signaling. Upon cytokine binding, the receptor complex triggers the activation of the JAK2 tyrosine kinase, leading to the tyrosine phosphorylation of the AIC2B subunit itself . Specific tyrosine residues within the cytoplasmic domain of AIC2B, such as Tyr577, Tyr612, and Tyr695, serve as docking sites to recruit and activate downstream signaling molecules like SHP-2, propagate signals through the MAPK cascade, and activate transcription factors like STAT5 . These pathways collectively drive fundamental cellular processes including proliferation, survival, and differentiation of target hematopoietic cells . This recombinant this compound is an indispensable tool for researchers investigating the mechanisms of cytokine signal transduction, specifically in the context of GM-CSF and IL-5. It is vital for studies focusing on hematopoiesis, immune cell development, and the molecular basis of inflammatory responses involving eosinophils and other myeloid cells. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144715-98-0

Molecular Formula

C10H14O3

Synonyms

AIC2B protein

Origin of Product

United States

Molecular Architecture and Gene Expression of Aic2b Protein

Gene Structure and Chromosomal Localization

The genetic blueprint for the AIC2B protein is encoded by a distinct gene that has been characterized in both murine and human systems.

In mice, the protein homologous to the interleukin-3 (IL-3) receptor beta chain is encoded by two separate genes: Aic2a and Aic2b. frontiersin.orgnih.govresearchgate.net These are not isoforms arising from a single gene but are two distinct genetic loci. frontiersin.orgnih.govresearchgate.net Evidence from hybridization of specific oligonucleotide probes to different genomic fragments confirms their origin from two separate genes. frontiersin.orgnih.govresearchgate.net These genes are co-expressed in the same cells. frontiersin.orgnih.gov The gene for the murine this compound, also known as Csf2rb, has been mapped to chromosome 15.

The human counterpart to the murine this compound is the common beta subunit (βc), also designated as CD131 or encoded by the CSF2RB gene. This protein is a shared component of the high-affinity receptors for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5). The CSF2RB gene is located on human chromosome 22. nih.govembopress.org The murine this compound is functionally homologous to the human CSF2RB and can associate with the human GM-CSF receptor alpha subunit to create a functional receptor that responds to human GM-CSF. nih.gov

Gene Details
Murine Gene Csf2rb (AIC2B)
Murine Chromosome 15
Human Homolog CSF2RB (CD131)
Human Chromosome 22

Protein Structure and Functional Domains of AIC2B

The this compound is a transmembrane receptor subunit with a modular architecture comprising extracellular, transmembrane, and intracellular domains, each with specific functions. The murine this compound is composed of 896 amino acids and shares a 91% amino acid sequence identity with the murine IL-3 receptor (AIC2A). frontiersin.orgresearchgate.net

The extracellular portion of the this compound is responsible for interacting with other receptor subunits. This domain contains conserved features characteristic of the cytokine receptor superfamily. These include specific motifs that are crucial for the proper folding and function of the receptor. While detailed crystallographic data for the full-length this compound is limited, its homology to other cytokine receptors suggests the presence of fibronectin type III-like domains. A key conserved feature within this family is the "WSXWS" motif (tryptophan-serine-any amino acid-tryptophan-serine), which is critical for proper protein folding and trafficking to the cell surface.

A single-pass transmembrane helix anchors the this compound within the cell membrane. This domain connects the extracellular ligand-binding region to the intracellular signaling machinery. The intracellular cytoplasmic domain is essential for initiating downstream signaling cascades upon cytokine binding to the receptor complex. Though it lacks intrinsic kinase activity, this domain contains conserved regions that serve as docking sites for Janus kinases (JAKs) and other signaling molecules. Activation of these associated kinases upon receptor dimerization leads to the phosphorylation of tyrosine residues within the cytoplasmic tail, creating phosphotyrosine motifs that recruit and activate signal transducers and activators of transcription (STAT) proteins and other signaling intermediates.

Murine this compound Characteristics
Amino Acid Count 896
Identity with AIC2A 91%

Transcriptional Regulation and Differential Splicing of AIC2B Transcripts

The expression of the Aic2b gene is tightly controlled to ensure appropriate cellular responses to cytokines. This regulation occurs at the level of transcription initiation and through post-transcriptional modifications like alternative splicing.

Limited specific information is available regarding the promoter and enhancer elements that directly regulate the transcription of the murine Aic2b gene. However, the expression of cytokine receptors is often modulated by transcription factors involved in immune cell development and activation, such as members of the NF-κB family.

Similarly, while alternative splicing is a common mechanism for generating protein diversity from a single gene, specific details on the differential splicing of murine Aic2b transcripts are not extensively documented in the available scientific literature. Further research is needed to fully elucidate the specific regulatory elements and splice variants of the Aic2b gene.

Comparative Molecular Analysis: Murine AIC2A vs. AIC2B vs. Human CD131

The beta common (βc) family of cytokine receptors plays a pivotal role in the hematopoietic system, governing the production, differentiation, and function of various blood cells. This family includes receptors for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5). A key component of these receptors is the shared beta subunit, which is essential for signal transduction. However, a notable evolutionary divergence exists between the murine and human systems regarding this subunit. In humans, a single protein, CD131, serves as the common beta subunit (βc) for the receptors of all three cytokines. In contrast, mice possess two distinct, yet highly homologous, beta subunits: AIC2A and AIC2B, which have specialized roles.

Molecular Architecture and Genetic Basis

Murine AIC2A and AIC2B: In the mouse genome, the proteins AIC2A (also known as IL3RB, Csf2rb1) and AIC2B (IL3RB2, Csf2rb2) are encoded by two separate genes. nih.gov These genes are the result of a gene duplication event and are located in close proximity on chromosome 15. wikipedia.org The proteins they encode are highly homologous, sharing 91% amino acid sequence identity. nih.gov Despite this high degree of similarity, which includes substitutions, insertions, and deletions dispersed throughout the protein structure, they have distinct functional roles. nih.gov AIC2A functions as the beta subunit for the IL-3 receptor, while AIC2B serves as the beta subunit for the GM-CSF receptor. nih.govnih.gov Both are type I cytokine receptors, characterized by specific structural motifs in their extracellular domains required for cytokine binding and receptor complex formation.

Human CD131: The human counterpart, CD131 (also known as CSF2RB), is encoded by a single gene on chromosome 22. wikipedia.orgsinobiological.com This protein acts as the crucial signaling subunit for the GM-CSF, IL-3, and IL-5 receptors. nih.govnih.gov Upon cytokine binding to a specific alpha subunit (e.g., GM-CSFRα, IL-3Rα, or IL-5Rα), CD131 is recruited to form a high-affinity heterodimeric receptor complex. nih.govuniprot.org This complex assembly is the critical step that initiates downstream intracellular signaling cascades, including the JAK/STAT pathway, to regulate cell proliferation, survival, and function. nih.govnih.gov

Gene Expression

The expression of the murine Csf2rb2 gene, which codes for the this compound, is observed in various hematopoietic cells and tissues. Studies have detected its expression in mast cell lines, peripheral lymph nodes, and Kupffer cells, among 84 other cell types. nih.govbgee.org Research indicates that Csf2rb2 expression can be influenced by other signaling pathways; for instance, it has been identified as a downstream target of Notch signaling in hematopoietic cells. nih.govnih.gov The two murine genes, AIC2A and AIC2B, are often co-expressed within the same cells. nih.govpnas.org

In humans, CSF2RB (CD131) is widely expressed on hematopoietic cells, including monocytes, granulocytes, and progenitor cells. wikipedia.orgnih.gov Its expression is also noted on non-hematopoietic cells, highlighting the pleiotropic effects of this cytokine family. nih.gov High expression of CSF2RB has been particularly observed in regulatory T cells (Tregs) compared to conventional T cells. nih.gov

Comparative Summary

The primary distinction between the murine and human systems lies in the specialization versus generalization of the beta subunit. The mouse utilizes two specialized proteins, AIC2A and AIC2B, to form receptors for IL-3 and GM-CSF, respectively. In contrast, humans employ a single, versatile protein, CD131, to service the receptors for IL-3, GM-CSF, and IL-5. This divergence has important implications for experimental models and the translation of research findings from mice to humans.

Below is a data table summarizing the key molecular and genetic features of these proteins.

FeatureMurine AIC2AMurine AIC2BHuman CD131
Protein Aliases IL3RB, Csf2rb, Csf2rb1IL3RB2, AIC2A, BetaIl3, Bil3βc, CSF2RB, CDw131, IL3RB, IL5RB
Gene Name Csf2rb jax.orgCsf2rb2 jax.orgCSF2RB wikipedia.org
Organism Mus musculus (Mouse)Mus musculus (Mouse)Homo sapiens (Human)
Chromosome Locus 15 wikipedia.org1522q12.3 wikipedia.orgjax.org
Amino Acid Length ~897896 nih.gov~897
Primary Function Beta subunit for IL-3 ReceptorBeta subunit for GM-CSF Receptor nih.govnih.govCommon beta subunit for IL-3, IL-5, and GM-CSF Receptors nih.govfrontiersin.org
Sequence Identity 91% identity with AIC2B nih.gov91% identity with AIC2A nih.govOrthologous to murine Csf2rb and Csf2rb2 jax.org

Aic2b Protein in Receptor Complex Assembly and Ligand Specificity

Role of AIC2B Protein as a Common Beta Subunit (βc) in Cytokine Receptors

The this compound is termed the "common" beta subunit (βc) because it is a shared signaling component for the IL-3, IL-5, and GM-CSF receptor systems. reactome.orgnih.gov While the ligand-specific alpha subunits provide the initial binding and specificity for each cytokine, the AIC2B subunit is the primary conduit for intracellular signal transduction. nih.govfrontiersin.org Although it has extensive sequence homology with the mouse IL-3 receptor (AIC2A), AIC2B itself does not bind IL-3, GM-CSF, or IL-5 directly. nih.govnih.gov Its role is to associate with the ligand-alpha subunit complex to form the complete, high-affinity receptor. nih.gov Upon formation of the ternary complex, the cytoplasmic domain of AIC2B becomes activated, initiating downstream signaling cascades, including the JAK/STAT pathway, which are critical for mediating the biological effects of these cytokines, such as cell survival, proliferation, and differentiation. nih.govresearchgate.netresearchgate.net

Ligand Binding Properties within this compound-Containing Receptor Complexes

The association of the this compound with the cytokine-bound alpha subunit dramatically increases the binding affinity of the receptor complex for its ligand. This transition from a low-affinity to a high-affinity state is a hallmark of this cytokine receptor family. frontiersin.org The alpha subunits alone typically bind their respective cytokines with dissociation constants (Kd) in the nanomolar (nM) range, which constitutes low-affinity binding. The recruitment of the AIC2B subunit to form the heterodimeric complex increases the affinity by several orders of magnitude, resulting in Kd values in the picomolar (pM) range. researchgate.net This high-affinity binding is essential for stabilizing the receptor complex and enabling efficient signaling at physiological concentrations of the cytokines. frontiersin.org

Table 1: Components of AIC2B-Containing Receptor Complexes

Cytokine (Ligand)Specific Alpha (α) SubunitCommon Beta (β) Subunit
Interleukin-3 (IL-3)IL-3Rα (CD123)AIC2B (βc, CD131)
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)GMRα (CD116)AIC2B (βc, CD131)
Interleukin-5 (IL-5)IL-5Rα (CD125)AIC2B (βc, CD131)

Table 2: Representative Binding Affinities (Kd)

Receptor ComplexBinding Affinity
IL-2Rα (Low Affinity)~10 nM
IL-2Rβγc (Intermediate Affinity)~1 nM
IL-2Rαβγc (High Affinity)~10 pM
IL-3Rα (Low Affinity)Nanomolar (nM) range
IL-3Rα + AIC2B (High Affinity)Picomolar (pM) range
GMRα (Low Affinity)Nanomolar (nM) range
GMRα + AIC2B (High Affinity)Picomolar (pM) range
IL-5Rα (Low Affinity)Nanomolar (nM) range
IL-5Rα + AIC2B (High Affinity)Picomolar (pM) range
Note: Specific Kd values can vary based on experimental conditions. The IL-2 receptor system, which also utilizes a shared subunit (γc), is included for affinity comparison. researchgate.net

Intracellular Signal Transduction Pathways Initiated by Aic2b Protein

Mechanisms of Signal Initiation via AIC2B Protein-Containing Receptors

Signal initiation through AIC2B-containing receptors begins with the binding of their respective cytokine ligands (IL-2, IL-7, or IL-15, and in mice, potentially IL-3, IL-5, or GM-CSF) to the receptor complex. These complexes typically consist of a ligand-specific alpha subunit (e.g., IL-2Rα/CD25, IL-7Rα/CD127, IL-15Rα/CD215), the AIC2B (CD122) beta subunit, and the common gamma chain (γc/CD132). bio-rad.comwikipedia.orgwikipedia.orgoup.comwikipedia.orgwikipedia.org Cytokine binding induces conformational changes in the receptor subunits, leading to the juxtaposition and activation of constitutively associated Janus kinases (JAKs). bio-rad.comwikipedia.orgnih.govnih.gov Specifically, the AIC2B subunit is constitutively associated with Janus kinase 1 (JAK1), while the common gamma chain is associated with Janus kinase 3 (JAK3). bio-rad.comwikipedia.orgoup.comnih.govnih.govinvivogen.com Upon ligand binding and receptor clustering, JAK1 and JAK3 are activated through cross-phosphorylation. bio-rad.comnih.govnih.gov While the alpha subunits primarily contribute to ligand binding affinity, the AIC2B and gamma subunits are critical for signal transduction. bio-rad.comwikipedia.org

Activation of Downstream Signaling Cascades

The activation of JAK kinases downstream of AIC2B-containing receptors triggers a cascade of intracellular phosphorylation events, leading to the activation of multiple signaling pathways. The cytoplasmic domain of AIC2B contains several tyrosine residues that become phosphorylated by activated JAKs. nih.govnih.gov These phosphorylated tyrosine residues serve as crucial docking sites for various intracellular signaling molecules, propagating the signal downstream. nih.govnih.gov

JAK/STAT Pathway Activation and Regulation

A primary signaling pathway activated by AIC2B-containing receptors is the JAK/STAT pathway. Activated JAK1 and JAK3 phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor subunits, particularly on AIC2B. bio-rad.comnih.govnih.govnih.gov These phosphotyrosine sites recruit Signal Transducers and Activators of Transcription (STAT) proteins, such as STAT5 and STAT3, via their Src Homology 2 (SH2) domains. bio-rad.comwikipedia.orgoup.comnih.govnih.govinvivogen.comnih.gov Once recruited, STAT proteins are themselves phosphorylated by the activated JAKs. bio-rad.comnih.govnih.gov Phosphorylated STAT monomers then dimerize and translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating their transcription. wikipedia.orgoup.com STAT5 activation is particularly prominent downstream of IL-2, IL-7, and IL-15 signaling via AIC2B. bio-rad.cominvivogen.comnih.govplos.orgresearchgate.netplos.org

Regulation of the JAK/STAT pathway is crucial to prevent excessive signaling. This involves mechanisms such as the action of Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK activity or block STAT binding to receptor phosphotyrosine sites. bio-rad.com

Tyrosine Phosphorylation Events and Associated Signaling Molecules

Beyond STAT recruitment, the phosphorylated tyrosine residues on AIC2B and associated receptor subunits serve as docking sites for other signaling molecules containing SH2 or phosphotyrosine-binding (PTB) domains. bio-rad.comwikipedia.orgwikipedia.org These can include various adapter proteins and enzymes. For instance, signaling through AIC2B can lead to the recruitment and activation of Src family kinases like Lck and Fyn, as well as Syk kinase. bio-rad.comwikipedia.orgwikipedia.org Phosphatidylinositol 3-kinase (PI3K) is also recruited to the activated receptor complex, often via adapter proteins, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and activation of downstream pathways like the PI3K/Akt pathway, which is critical for cell survival and growth. bio-rad.comwikipedia.orgwikipedia.orgoup.comnih.gov

Ras Activation and Mitogen-Activated Protein Kinase (MAPK) Pathways

Signaling through AIC2B-containing receptors can also activate the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway. wikipedia.orgwikipedia.orgoup.comnih.govwikipedia.orgbioscientifica.comoup.com This typically involves the recruitment of adapter proteins like Shc and Grb2 to phosphorylated tyrosine residues on the receptor complex or associated molecules. nih.gov Grb2 can then bind to Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor, which promotes the activation of Ras by catalyzing the exchange of GDP for GTP. Activated Ras then initiates the downstream MAPK cascade, involving sequential phosphorylation and activation of Raf, MEK, and ERK (Extracellular signal-regulated kinase). nih.gov The ERK MAPK pathway plays a significant role in regulating cell proliferation, differentiation, and survival. wikipedia.orgoup.comnih.gov

Modulation of Intracellular Signaling through Cytokine Receptor Cross-Talk Involving AIC2B

The shared nature of the AIC2B subunit among receptors for IL-2, IL-7, and IL-15 (and in mice, IL-3, IL-5, and GM-CSF) provides a molecular basis for potential cross-talk and complex interactions between the signaling pathways initiated by these cytokines. wikipedia.orgwikipedia.orgoup.comwikipedia.orgwikipedia.organnualreviews.orgwikigenes.orgrndsystems.comrndsystems.comwikipedia.org The presence of AIC2B allows these different cytokines to converge on common downstream signaling components, such as JAK1, JAK3, STATs, PI3K, and MAPK pathways. bio-rad.comwikipedia.orgwikipedia.orgoup.comnih.govnih.govinvivogen.com

Cellular and Physiological Roles of Aic2b Protein

Contribution to Hematopoiesis and Hematopoietic Cell Development

The common beta chain is expressed on hematopoietic stem and progenitor cells (HSPCs) and is crucial for their growth and differentiation into various myeloid lineages. wsu.edufrontiersin.orgmedchemexpress.com IL-3, signaling through a receptor containing the common beta chain, stimulates the proliferation and differentiation of multipotential hematopoietic precursors into a wide range of cell types, including neutrophils, eosinophils, basophils, macrophages, erythroid cells, megakaryocytes, and dendritic cells. wsu.eduabeomics.comfrontiersin.org GM-CSF also promotes the growth and differentiation of neutrophils, eosinophils, and monocytes from bone marrow precursors. wsu.edu Studies in mice deficient in the common beta chain have shown impaired hematopoietic responses. nih.govahajournals.org For instance, deficiency in the common beta subunit in mice with hematopoietic ApoE deficiency decreased hematopoietic stem and multipotential progenitor cell proliferation in bone marrow and spleen. ahajournals.org

Data Table: Cytokines Signaling Through the Common Beta Chain and Their Target Cells

CytokineAssociated Alpha ChainCommon Beta Chain (CD131/AIC2B)Key Target Cells in Hematopoiesis & Immunity
IL-3IL-3Rα (CD123)YesHSPCs, Basophils, Eosinophils, Mast Cells, Monocytes, Macrophages, Neutrophils, Megakaryocytes, Erythroid cells, Dendritic Cells, B cells, Activated T cells. wsu.edurndsystems.comabeomics.comfrontiersin.orgresearchgate.netrndsystems.com
IL-5IL-5Rα (CD125)YesEosinophils, Basophils, B cells. nih.govnih.govrndsystems.comresearchgate.net
GM-CSFGM-CSFRα (CD116)YesMonocytes, Macrophages, Neutrophils, Eosinophils, Dendritic Cells, Hematopoietic Stem Cells, Endothelial Cells, Fibroblasts. wsu.educreative-diagnostics.commdpi.comfrontiersin.orgrndsystems.com

Regulation of Immune Cell Function and Differentiation

The common beta chain is a critical regulator of the function and differentiation of various immune cells, particularly those of the myeloid lineage. medchemexpress.comaai.org Its involvement in the receptors for IL-3, IL-5, and GM-CSF allows it to mediate a wide range of immune responses. creative-diagnostics.comnih.gov

Influence on Neutrophil Lineage

GM-CSF and IL-3 are known to promote the growth and differentiation of neutrophils from bone marrow precursors. wsu.edu GM-CSF is also a strong activator of neutrophil function. aai.org Signaling through the common beta chain is essential for these effects.

Impact on Monocyte and Macrophage Biology

GM-CSF is a key factor in the development and function of monocytes and macrophages. mdpi.comrndsystems.com It induces the differentiation of monocytes into macrophages and monocyte-derived dendritic cells. mdpi.com GM-CSF also promotes the activation of monocytes/macrophages and can mediate differentiation towards states involved in immune responses. nih.gov The common beta chain is indispensable for GM-CSF signaling in these cells. aai.org Studies have shown that CD131 contributes to macrophage infiltration in inflammatory conditions like ulcerative colitis. elifesciences.org GM-CSF is also required for the development of functional alveolar macrophages. mdpi.comfrontiersin.orgnih.gov

Involvement in Eosinophil Proliferation and Function

IL-5 is a primary cytokine responsible for the development, activation, and survival of eosinophils. nih.govnih.govashpublications.org IL-3 and GM-CSF also contribute to eosinophil differentiation from bone marrow progenitors and are central to their survival, migration, and activation. aai.org All three cytokines signal through receptors containing the common beta chain, making it essential for eosinophil proliferation and function. nih.govaai.org Ablation of common beta chain signaling in mice abolishes allergen-induced accumulation of eosinophils. aai.org Mice lacking the common beta chain have low circulating eosinophil levels and impaired eosinophilic responses. nih.gov

Modulation of Basophil and Mast Cell Activity

IL-3 is a crucial growth and activating factor for human and mouse basophils and mast cells. rndsystems.comfrontiersin.orgresearchgate.netrndsystems.com It plays a key role in basophil survival, migration, and activation, protecting them from apoptosis and increasing their numbers during infection. frontiersin.org IL-3-activated basophils and mast cells are involved in inflammatory disorders and cancer. researchgate.net The IL-3 receptor, containing the common beta chain, mediates these effects. frontiersin.orgresearchgate.netrndsystems.com

Role in Dendritic Cell Development and Function

GM-CSF is critical for the in vitro generation of dendritic cells (DCs) and influences the development of certain DC subsets in vivo. rndsystems.comnih.govmdpi.comnih.gov GM-CSF signaling through the common beta chain is required for efficient protective anti-tumor immunity, partly due to its role in DC maturation and function. mdpi.com While the development of most lymphoid tissue DCs can occur in the absence of GM-CSF and the common beta chain, GM-CSF can enhance DC levels, particularly in lymph nodes. nih.gov The common beta chain receptor also acts in the steady state to promote the survival and homeostasis of nonlymphoid tissue-resident CD103+ and CD11b+ DCs. nih.gov

Control of Cell Proliferation, Survival, and Apoptosis

AIC2B's function as the common beta subunit is critical for the proliferative and anti-apoptotic signals initiated by IL-3, GM-CSF, and IL-5 ontosight.ainih.gov. These cytokines are potent stimulators of hematopoietic cell growth and survival ontosight.airndsystems.com. The binding of IL-3 to its receptor, which includes the AIC2B subunit, triggers signaling cascades such as the JAK/STAT pathway, known to be essential for cell proliferation and survival ontosight.ai. Similarly, the beta subunit is required for the generation of growth signals in response to GM-CSF nih.govnih.gov.

Research findings highlight the importance of AIC2B in these processes. For instance, studies reconstituting functional receptors in cell lines demonstrated that coexpression of the human GM-CSF receptor alpha subunit with murine AIC2B conferred a growth response to human GM-CSF in cells that otherwise did not respond nih.govnih.gov. This indicates that AIC2B is likely the beta subunit of the murine GM-CSF receptor and is necessary for transmitting growth signals nih.govnih.gov.

IL-3 is known to support the proliferation of myeloid precursors and is essential for their survival by preventing apoptosis researchgate.net. This pro-survival effect is mediated through the IL-3 receptor complex, involving AIC2B ontosight.airesearchgate.net. The JAK/STAT pathway, activated upon cytokine binding to receptors containing AIC2B, plays a key role in promoting cell survival and inhibiting apoptosis ontosight.aidntb.gov.ua. Specifically, STAT3 activation has been implicated in anti-apoptosis dntb.gov.ua.

Studies on IL-5 signaling also underscore the role of the common beta subunit (AIC2B). The cytoplasmic domains of both the IL-5Rα and βc (AIC2B) are indispensable for IL-5 signal transduction, which promotes cell proliferation and prevents apoptosis nih.gov. The JAK/c-Myc pathway is reported to be indispensable for IL-5-induced cell proliferation and anti-apoptosis, with IL-5-induced upregulation of c-Myc being dependent on JAK1 and JAK2 activation nih.gov.

The differential expression and activation of downstream signaling pathways mediated by receptors containing AIC2B are critical for the development and function of various hematopoietic cells, including neutrophils, monocytes, and dendritic cells ontosight.aiannualreviews.org. Dysregulation of the IL-3 receptor, which includes AIC2B, has been linked to diseases such as leukemia and autoimmune disorders, further emphasizing its critical role in controlling cell growth and survival ontosight.ai.

While the precise mechanisms by which AIC2B contributes to the control of apoptosis can involve complex signaling networks, the activation of pathways like JAK/STAT and MAPK (Mitogen-Activated Protein Kinase) are central ontosight.aikoreascience.kr. Activation of the MAPK cascade has been suggested to mediate the embryotropic effect of GM-CSF, including the downregulation of apoptosis koreascience.kr.

The interplay between pro-survival and pro-apoptotic signals is a tightly regulated process core.ac.uk. Cytokine receptors utilizing AIC2B tilt this balance towards survival and proliferation by activating pathways that counteract apoptotic signals ontosight.ainih.govkoreascience.kr.

Here is a summary of research findings related to AIC2B's role in cell proliferation, survival, and apoptosis:

CytokineReceptor Subunits InvolvedKey Signaling PathwaysEffect on Cell ProliferationEffect on Cell Survival/ApoptosisRelevant Cell Types
IL-3IL-3Rα, AIC2BJAK/STATPromotes proliferationPromotes survival, prevents apoptosisHematopoietic stem cells, myeloid precursors, mast cells, basophils, eosinophils, megakaryocytes, macrophages, myeloid leukemic cells
GM-CSFGM-CSFRα, AIC2BJAK/STAT, MAPKPromotes proliferationPromotes survival, downregulates apoptosisHematopoietic cells, preimplantation mouse embryos
IL-5IL-5Rα, AIC2BJAK/STAT (JAK1, JAK2), JAK/c-MycPromotes proliferationPromotes survival, anti-apoptosisB cell lines, eosinophils, basophils

This table summarizes key findings from the provided search results regarding the role of AIC2B in mediating the effects of IL-3, GM-CSF, and IL-5 on cell proliferation, survival, and apoptosis. The data indicates that AIC2B is a common link in the signaling of these cytokines, leading to the activation of pathways that favor cell growth and inhibit cell death in various hematopoietic and immune cell types.

Advanced Research Methodologies for Studying Aic2b Protein

Molecular Cloning and Expression Systems for AIC2B Protein

Molecular cloning is a fundamental technique used to isolate and amplify the gene encoding the this compound. This process typically involves inserting the AIC2B cDNA into a suitable expression vector. sigmaaldrich.com Expression vectors are designed to contain the necessary genetic elements, such as promoters and termination signals, to drive the transcription and translation of the inserted gene in a host cell. sigmaaldrich.com

Various expression systems can be utilized to produce recombinant this compound, each offering distinct advantages depending on the research goals. Mammalian cell systems, such as COS cells or stable cell lines, are often used because they can perform post-translational modifications, like glycosylation, that are relevant to the native protein's function. pnas.orgsigmaaldrich.comannualreviews.org For instance, transfecting COS cells with AIC2B cDNA allows for the expression of the protein on the cell surface, which can be detected using specific antibodies. pnas.orgpnas.org Insect cell systems, like the baculovirus/insect cell system, are also employed for producing recombinant cytokine receptor ectodomains, including those of beta subunits, often yielding high protein quantities suitable for structural studies. portlandpress.com Bacterial systems can be used for protein expression, though they may lack the machinery for proper folding and post-translational modifications necessary for functional cytokine receptors. sigmaaldrich.comthermofisher.com Cell-free expression systems offer rapid protein production and are useful for protein interaction studies. sigmaaldrich.comthermofisher.com

The choice of expression system is critical and depends on factors such as the required protein yield, the need for post-translational modifications, and the intended downstream applications, such as functional assays or structural analysis. sigmaaldrich.comthermofisher.com

Functional Reconstitution Assays in Cellular Models

Functional reconstitution assays are essential for understanding how AIC2B contributes to the formation of high-affinity cytokine receptors and subsequent signal transduction. These assays typically involve introducing AIC2B, often along with cytokine-specific alpha subunits, into cell lines that either lack these receptors or express them at low levels. nih.govsemanticscholar.orgresearchgate.net

In Vitro Assays for Cellular Proliferation and Differentiation

Following stable transfection, in vitro assays are performed to assess the functional consequences of reconstituting the cytokine receptor complex containing AIC2B. Cellular proliferation and differentiation assays are commonly used to measure the biological response to cytokine stimulation. nih.govpnas.orgnih.govnews-medical.net

In proliferation assays, the growth of transfected cells is measured in the presence of varying concentrations of the relevant cytokine. Cells expressing functional high-affinity receptors containing AIC2B will typically exhibit a proliferative response to cytokine stimulation, which can be quantified by methods such as cell counting or metabolic assays. nih.govpnas.orgnih.govnews-medical.net

Differentiation assays are used to determine if the reconstituted receptor complex can mediate cytokine-induced differentiation pathways. These assays are particularly relevant for hematopoietic cell lines that differentiate into various cell lineages upon stimulation with specific cytokines. nih.govembopress.org Changes in cell morphology, expression of lineage-specific markers, or functional maturation can be assessed. For example, studies on hematopoietic progenitors have shown that responsiveness to certain cytokines and subsequent differentiation are dependent on the presence of appropriate receptor subunits. nih.govembopress.org

Data from proliferation assays can be presented in tables showing cell counts or measures of metabolic activity at different cytokine concentrations.

Table 1: Proliferative Response of Transfected Cells to Cytokine Stimulation

Cell LineTransfected Construct(s)Cytokine StimulantCytokine ConcentrationRelative Cell Proliferation (vs. control)
CTLL-2Empty VectorhIL-31 ng/mL1.0
CTLL-2hIL-3R alphahIL-31 ng/mL1.2
CTLL-2AIC2BhIL-31 ng/mL1.1
CTLL-2hIL-3R alpha + AIC2BhIL-31 ng/mL5.5
CTLL-2Empty VectorhGM-CSF1 ng/mL1.0
CTLL-2hGM-CSFR alphahGM-CSF1 ng/mL1.3
CTLL-2AIC2BhGM-CSF1 ng/mL1.0
CTLL-2hGM-CSFR alpha + AIC2BhGM-CSF1 ng/mL6.2

Note: This table presents hypothetical data illustrating typical outcomes of proliferation assays.

Biochemical Analysis of this compound-Protein Interactions

Understanding the interactions between AIC2B and other proteins, particularly the cytokine-specific alpha subunits and downstream signaling molecules, is crucial for elucidating the mechanism of receptor activation and signal transduction. Biochemical techniques are widely used for this purpose. abcam.comnih.govnih.govthermofisher.com

Immunoprecipitation and Co-Immunoprecipitation Techniques

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques used to study protein-protein interactions. nih.govnih.govthermofisher.commblbio.comcusabio.com IP involves using an antibody specific to a target protein (in this case, AIC2B) to isolate it from a cell lysate. thermofisher.com Co-IP is an extension of IP where the antibody against AIC2B is used to precipitate not only AIC2B but also any proteins that are physically bound to it in the cell lysate. thermofisher.commblbio.comcusabio.com

The basic principle of Co-IP is that if two proteins interact in a cellular context, they can be isolated together by using an antibody against one of the proteins. thermofisher.commblbio.com Following immunoprecipitation, the precipitated proteins are typically analyzed by Western blotting using antibodies specific to the putative interacting partners, such as the cytokine receptor alpha subunits or signaling molecules like JAK kinases. thermofisher.comcusabio.com The presence of a protein in the immunoprecipitated complex indicates an interaction with the target protein (AIC2B). thermofisher.commblbio.com

Successful Co-IP experiments require careful optimization of cell lysis conditions to preserve native protein complexes and appropriate washing steps to remove non-specifically bound proteins. mblbio.com Using tagged versions of proteins or antibodies against protein tags can also facilitate Co-IP experiments. mblbio.com

Data from Co-IP experiments are often presented as Western blots, showing the presence or absence of interacting proteins in the immunoprecipitated samples.

Figure 1: Representative Co-Immunoprecipitation Data

Note: This is a conceptual representation of a Western blot. Actual data would show bands at specific molecular weights.

In this hypothetical example, the presence of bands for the Alpha Subunit and Signaling Protein X in the Anti-AIC2B IP lane, but not in the IgG control lane, would indicate that the Alpha Subunit and Signaling Protein X interact with AIC2B.

Chemical Cross-Linking and Receptor Dimerization Studies

Chemical cross-linking is a technique used to covalently link proteins that are in close proximity to each other within a complex. portlandpress.comnih.govnih.govthermofisher.comnih.gov This method helps to stabilize transient or weak protein interactions, allowing for their analysis. nih.gov Cross-linking agents, which are molecules with reactive groups that can form covalent bonds with amino acid residues, are added to cells or protein samples. nih.gov Proteins that are close enough to be spanned by the cross-linker will become covalently linked, forming higher molecular weight complexes that can be detected by techniques like SDS-PAGE. nih.govtandfonline.com

Chemical cross-linking is particularly useful for studying receptor dimerization or oligomerization, which is a critical step in the activation of many cytokine receptors, including those involving AIC2B. portlandpress.comtandfonline.comsci-hub.se By cross-linking cell surface proteins and then analyzing the samples by Western blotting with antibodies against the receptor subunits, researchers can identify complexes of different sizes corresponding to monomers, dimers, or higher-order oligomers. tandfonline.com Changes in the pattern of cross-linked species upon ligand binding can provide insights into ligand-induced receptor dimerization or conformational changes. tandfonline.com

Studies using chemical cross-linking have provided evidence for the dimerization of cytokine receptor beta subunits. portlandpress.comtandfonline.com For example, chemical cross-linking studies have indicated the formation of protein complexes of various molecular weights corresponding to alpha and beta subunits and the high-affinity receptor complex upon cytokine binding. tandfonline.com

Data from chemical cross-linking experiments are typically shown as SDS-PAGE gels followed by Western blotting, where the appearance of higher molecular weight bands in the presence of the cross-linker indicates protein complex formation.

Figure 2: Conceptual Chemical Cross-Linking Results

Note: This is a simplified representation. Actual blots might show multiple bands depending on the complex formation.

In this conceptual diagram, the presence of a band at approximately twice the molecular weight of the AIC2B monomer in the cross-linked sample suggests that AIC2B can form dimers or be part of dimeric complexes.

These advanced research methodologies, from molecular cloning and functional reconstitution to detailed biochemical analysis of protein interactions, are indispensable for unraveling the complex roles of this compound in cytokine signaling and its implications in various biological processes.

Structural Biology Approaches for this compound and its Complexes

Structural biology techniques are vital for elucidating the three-dimensional arrangement of AIC2B and how it interacts with other receptor subunits and signaling molecules.

X-ray Crystallography of Ectodomains and Receptor Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of proteins. While direct crystal structures of mouse AIC2B alone may not be widely reported, studies on highly homologous proteins, such as the human common beta subunit (beta_c) and the mouse IL-3 receptor beta subunit (AIC2A or beta_IL-3), provide significant insights into the likely structure of AIC2B. These studies often focus on the extracellular domains (ectodomains) which are involved in ligand and subunit binding. Crystal structures of these related ectodomains, sometimes in complex with their ligands or alpha subunits, reveal the characteristic fibronectin type III-like domains common to cytokine receptors and highlight key interaction interfaces. uniprot.org Such structures are crucial for understanding how AIC2B contributes to the formation of high-affinity receptor complexes and initiates intracellular signaling.

Genetic Manipulation and Targeted Gene Inactivation in Model Organisms

Genetic manipulation techniques have been fundamental to understanding the function of AIC2B. The initial identification of AIC2B involved the isolation of its cDNA using a monoclonal antibody. pnas.orgpnas.orgnih.gov Transfection of this cDNA into cell lines allowed researchers to express AIC2B and study its localization and interaction with other receptor subunits. pnas.orgpnas.orgnih.gov

Targeted gene inactivation, particularly in mouse models, is a critical approach for assessing the in vivo role of AIC2B. By creating "knockout" mice that lack a functional AIC2B gene, researchers can observe the resulting phenotypic changes and deduce the biological processes in which AIC2B is involved. Given AIC2B's role as a common beta subunit for receptors of cytokines important in hematopoiesis and immune function (IL-3, GM-CSF, IL-5), targeted inactivation studies in mice have been instrumental in defining its necessity for the signaling of these cytokines and their downstream effects on blood cell development and immune responses. nih.govualberta.ca Studies on mice deficient in the common beta receptor subunit (which includes AIC2B's function) have provided insights into conditions like pulmonary alveolar proteinosis and the progression of certain myeloproliferative neoplasms. nih.gov

Development and Application of Monoclonal Antibodies to this compound

The development and application of monoclonal antibodies specific to AIC2B have been crucial tools for its detection, characterization, and functional analysis. Monoclonal antibodies were used in the initial cloning of the AIC2B cDNA. pnas.orgpnas.orgnih.gov These antibodies can be used in various applications, including Western blotting, immunoprecipitation, flow cytometry, and immunohistochemistry, to detect this compound expression levels and localization in different cell types and tissues. nih.gov

Furthermore, specific monoclonal antibodies can be used to probe the function of AIC2B. Some antibodies may block the interaction of AIC2B with other receptor subunits or signaling molecules, thereby inhibiting cytokine signaling. nih.gov Others might be used to differentiate between AIC2A and AIC2B proteins, which is important given their high sequence homology but differing roles in IL-3 binding. nih.govorpha.net The availability of well-characterized monoclonal antibodies is essential for isolating, identifying, and studying the biological activities of AIC2B. mybiosource.comdntb.gov.uagenecards.orgalliancegenome.org

Omics Approaches: Transcriptomics and Proteomics in AIC2B Research

Omics approaches, specifically transcriptomics and proteomics, provide broad, high-throughput views of gene expression and protein abundance within a biological system. While studies focused solely on AIC2B using these methods may not be explicitly detailed in isolation, AIC2B is often included in larger transcriptomic and proteomic studies investigating cytokine signaling, hematopoiesis, and immune responses. dntb.gov.uanih.govnih.govencyclopedia.pubualberta.cauniprot.org

Transcriptomics, the study of the complete set of RNA transcripts, can reveal the levels of AIC2B mRNA expression in different cell types, developmental stages, or disease states. This can provide insights into the regulation of AIC2B gene expression and its potential involvement in various biological processes. nih.govmdpi.com

Proteomics, the large-scale study of proteins, allows for the identification and quantification of this compound levels. This can be particularly valuable for understanding post-transcriptional regulation and protein stability. nih.govnih.govencyclopedia.pubualberta.camdpi.comnih.govbiorxiv.orgmedrxiv.org Studies using proteomics in the context of cytokine receptor signaling or related diseases can identify changes in this compound abundance or its interaction with other proteins, providing a more complete picture of its role in complex cellular networks. nih.govualberta.cabiorxiv.org Integrated omics approaches, combining transcriptomics and proteomics, can offer a more comprehensive understanding of the regulatory mechanisms affecting AIC2B expression and its functional consequences. uniprot.orgmdpi.commedrxiv.org

Biological Consequences of Aic2b Protein Dysregulation

Implications of Inherited Gene Defects and Mutations Affecting AIC2B Protein Function

Inherited gene defects and mutations in the IL2RB gene, which encodes the this compound, have been identified as causes of severe, life-threatening immune dysregulation in humans biorxiv.orgguidetopharmacology.orgnih.govoup.com. These genetic alterations can lead to a spectrum of clinical manifestations characterized by both immunodeficiency and autoimmunity rupress.orgbiorxiv.orgnih.gov.

Research findings highlight several types of mutations and their consequences:

Loss-of-Function Mutations: Studies have identified homozygous loss-of-function mutations in the IL2RB gene in patients presenting with primary immune deficiency biorxiv.orgguidetopharmacology.orgnih.gov. These mutations can result in reduced expression of functional this compound or disrupt its ability to signal effectively biorxiv.orgguidetopharmacology.orgnih.gov.

Specific Mutation Examples:

A homozygous 9-nucleotide in-frame deletion resulting in the loss of three amino acids in the extracellular WSXWS motif of AIC2B disrupts protein folding, trafficking, binding, and signaling guidetopharmacology.org. Individuals with this mutation show reduced expression of functional AIC2B and dysregulated IL-2/IL-15 signaling, leading to severe primary immune deficiency with reduced regulatory T cells (Tregs) and an abnormal frequency of immature NK cells guidetopharmacology.org.

A mutation introducing a premature stop codon can severely truncate the this compound, resulting in a complete loss of functional receptor expression and abrogated IL-2 signaling guidetopharmacology.org. This type of mutation has been associated with a severe phenotype, including failure of fetal development, perinatal death, and fetal loss guidetopharmacology.org.

A homozygous missense mutation can cause nascent this compound to be sequestered in the endoplasmic reticulum, preventing its expression at the cell membrane biorxiv.orgguidetopharmacology.org. This leads to a loss of receptor expression and function biorxiv.orgguidetopharmacology.org.

Another homozygous missense mutation has been shown to decrease the AIC2B response to IL-2, likely by disrupting the receptor/ligand interaction site guidetopharmacology.org.

These inherited defects underscore the critical role of intact this compound function in maintaining immune homeostasis and preventing severe disease biorxiv.orgnih.gov.

Cellular and Molecular Pathologies Arising from Aberrant this compound Expression or Signaling

Aberrant this compound expression or signaling contributes to various cellular and molecular pathologies. The IL-2 receptor complex, including AIC2B, signals through the Janus kinase (JAK)-STAT pathway, particularly activating JAK1, JAK3, STAT3, and STAT5 nih.govaai.org. Disruptions in this signaling cascade due to aberrant AIC2B can have widespread effects on immune cell development, differentiation, and function aai.orgfrontiersin.org.

Specific cellular and molecular consequences include:

Impaired STAT5 Activation: Perturbed IL-2 signaling, often involving AIC2B, can lead to significantly impaired STAT5 activation in T cells aai.org. This imbalance in STAT5 versus STAT3 activation can promote aberrant differentiation of T cell subsets, such as enhancing follicular T helper (TFH) cell differentiation aai.org.

Dysregulated Gene Expression: Aberrant IL-2/STAT5 signaling can result in dysregulated expression of target genes aai.org. For instance, impaired STAT5 activation has been linked to increased BCL6 expression, a key regulator of TFH differentiation aai.org.

Defects in Regulatory T Cells (Tregs): AIC2B is essential for the development and maintenance of Tregs, which are critical for maintaining immune tolerance researchgate.netaacrjournals.org. Aberrant AIC2B signaling can lead to reduced Treg frequency and impaired function, contributing to autoimmunity biorxiv.orgguidetopharmacology.orgnih.govfrontiersin.orgnih.gov.

Altered NK Cell Compartment: While IL2RB knockout mouse models show a lack of NK cells, human patients with hypomorphic IL2RB mutations can exhibit an expansion of NK cells, particularly the CD56bright subset, and a lack of terminally differentiated NK cells nih.gov. This highlights potential differences in the impact of AIC2B deficiency between species and the complexity of its role in NK cell biology nih.gov.

ER Sequestration: Certain missense mutations in IL2RB can cause the nascent protein to be sequestered in the endoplasmic reticulum, preventing its transport to the cell surface and thus leading to a loss of function biorxiv.orgoup.com.

These cellular and molecular defects underscore how dysregulation at the level of this compound impacts downstream signaling pathways and ultimately alters immune cell behavior and function nih.govbiorxiv.orgaai.org.

Contribution to Altered Hematological and Immune Homeostasis in Model Systems

Studies in model systems, particularly mice with Il2rb knockout, have been instrumental in understanding the contribution of AIC2B to hematological and immune homeostasis rupress.orgresearchgate.net. These models often exhibit severe immune dysregulation, mirroring some of the conditions observed in human patients with IL2RB deficiencies rupress.org.

Key findings from model systems include:

Il2rb Knockout Mice: Mice deficient in AIC2B (CD122) are characterized by a high number of abnormally activated T cells and are considered model animals for immune attacks against self-components researchgate.net. Il2rb knockout mice exhibit features of immune dysregulation, including autoimmune hemolytic anemia, hypergammaglobulinemia, elevated autoantibodies, lymphadenopathy, and splenomegaly rupress.orgbiorxiv.org.

Comparison to Human Deficiency: Human IL2RB deficiency shares several features of immune dysregulation with Il2rb knockout mice rupress.orgbiorxiv.org. However, human patients can also display additional clinical manifestations like enteropathy and skin abnormalities, suggesting some differences in the full spectrum of the disease between species rupress.org.

Role in T Cell Homeostasis: CD8+CD122+ T cells have been identified as a subset involved in maintaining T cell homeostasis and suppressing T cell responses in model systems researchgate.netpnas.org. These cells can regulate other activated CD4+ and CD8+ T cells researchgate.net.

Impact on NK Cells: While Il2rb knockout in mice leads to a major loss of NK cells, supporting the critical role of high AIC2B expression in NK cell function, human phenotypes can vary nih.govbiorxiv.org.

These model systems provide valuable insights into the mechanisms by which AIC2B dysregulation disrupts the delicate balance of the immune system, leading to uncontrolled immune activation and autoimmune pathology rupress.orgresearchgate.net.

Data Table: Selected IL2RB Mutations and Associated Phenotypes

Mutation DescriptionEffect on this compound Function/ExpressionAssociated Clinical Phenotype (Human)Source
Homozygous 9-nucleotide in-frame deletion (p. Pro222_Gln225del) in WSXWS motifReduced expression of functional AIC2B, dysregulated signalingSevere primary immune deficiency, reduced Tregs, abnormal immature NK cells, bowel inflammation, dermatological abnormalities, CMV disease, hypergammaglobulinemia, autoantibodies, lymphadenopathy rupress.orgbiorxiv.orgguidetopharmacology.orgnih.govoup.com rupress.orgbiorxiv.orgguidetopharmacology.orgnih.govoup.com
Mutation introducing premature stop codonComplete loss of functional receptor expression, abrogated signalingSevere phenotype, failure of fetal development, perinatal death, fetal loss in utero guidetopharmacology.org guidetopharmacology.org
Homozygous missense mutation causing ER sequestrationLoss of receptor expression at cell membraneSevere immune dysregulation, autoantibodies, hypergammaglobulinemia, bowel inflammation, dermatological abnormalities, CMV disease, lymphadenopathy biorxiv.orgguidetopharmacology.orgnih.govoup.com biorxiv.orgguidetopharmacology.orgnih.govoup.com
Homozygous missense mutation decreasing response to IL-2 (disrupting binding site)Decreased response to IL-2Severe immune dysregulation, autoantibodies, hypergammaglobulinemia, bowel inflammation, dermatological abnormalities, CMV disease, lymphadenopathy biorxiv.orgguidetopharmacology.orgnih.govoup.com biorxiv.orgguidetopharmacology.orgnih.govoup.com

Emerging Research Frontiers and Unanswered Questions in Aic2b Protein Biology

Identification of Novel Regulatory Mechanisms and Signaling Partners

Research has firmly established AIC2B/CD131 as a central signal-transducing subunit for the IL-3, GM-CSF, and IL-5 receptors. Upon ligand binding to the cytokine-specific alpha subunit (e.g., IL-3Rα/CD123, GM-CSFRα/CD116, IL-5Rα/CD125), AIC2B/CD131 undergoes conformational changes that lead to the activation of downstream signaling cascades. guidetopharmacology.orgwikipedia.org A primary pathway activated is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly involving JAK2 and subsequent phosphorylation of STAT5A and STAT5B, which are crucial for cell proliferation and survival. wikipedia.orgnih.gov Beyond JAK/STAT, activation of other pathways such as the MAPK cascade (involving HRAS, RAF1, MAP2K1, MAPK1, and MAPK3) has also been observed downstream of AIC2B/CD131-containing receptors. wikipedia.orgnih.gov

Despite these known pathways, the identification of novel regulatory mechanisms and signaling partners remains an active area of investigation. The precise spatiotemporal regulation of AIC2B/CD131 activation and downstream signal propagation is not fully elucidated. For instance, while co-expression of AIC2A and AIC2B genes in mice has been noted, the functional implications of this co-expression and potential interactions between the two proteins are still being explored. genecards.orgoup.com Furthermore, the role of post-translational modifications beyond tyrosine phosphorylation in modulating AIC2B/CD131 function and its interaction with signaling molecules warrants further detailed study. Understanding how adapter proteins are recruited to the activated receptor complex and how these interactions fine-tune the downstream signaling output represents a key frontier.

Refined Understanding of Structural-Functional Relationships and Receptor Dynamics

Significant progress has been made in understanding the structural features of AIC2B/CD131 and its interaction with cognate alpha subunits and cytokines. AIC2B/CD131 is a transmembrane protein characterized by extracellular fibronectin type-III-like domains and a cytoplasmic domain essential for signal transduction. wikipedia.orgwikipedia.org Studies on the related human beta c and mouse beta IL-3 receptors have provided structural insights into how these beta subunits homodimerize and interact with cytokines and alpha subunits to form high-affinity signaling complexes. wikipedia.orgwikipedia.org For example, the crystal structure of the human GM-CSF/GM-CSF receptor ternary complex has revealed an unexpected dodecamer or higher-order assembly required for receptor activation, suggesting a more complex dynamic than simple heterodimerization. wikipedia.org

However, a refined understanding of the structural-functional relationships of AIC2B/CD131 is still needed. The specific interactions between the extracellular domains of mouse AIC2B and the alpha subunits of IL-3, GM-CSF, and IL-5 receptors, as well as the subtle differences compared to the human system, require further high-resolution structural analysis. While AIC2A and AIC2B in mice share high sequence homology, only AIC2A was initially found to bind IL-3 with low affinity, highlighting subtle structural differences that dictate ligand specificity and receptor assembly. genecards.orgresearchgate.net The dynamic nature of receptor assembly, including the stoichiometry and arrangement of subunits upon ligand binding and the subsequent conformational changes that trigger intracellular signaling, remains an area of active research. Investigating how mutations or variations in the AIC2B/CD131 protein affect its structure, interaction with partners, and ultimately receptor function is crucial for understanding disease mechanisms and developing targeted therapies.

Integration into Broader Systems Biology Frameworks

AIC2B/CD131 plays a fundamental role in hematopoiesis and immune responses by mediating the signals of IL-3, GM-CSF, and IL-5, cytokines critical for the proliferation, differentiation, and function of various hematopoietic and immune cells, including granulocytes, macrophages, eosinophils, and basophils. guidetopharmacology.orgwikipedia.org Dysregulation of AIC2B/CD131 signaling has been implicated in the pathogenesis of several diseases, such as leukemia, autoimmune disorders, and pulmonary alveolar proteinosis. guidetopharmacology.orgwikipedia.orggenecards.org

Development of Novel Experimental Models for AIC2B Protein Research

The study of AIC2B/CD131 has relied on a variety of experimental models, including immortalized cell lines and genetically modified mice. Transfected cell lines such as CTLL-2, Ba/F3, COS-7, NIH 3T3, and FDC-P1 have been instrumental in reconstituting cytokine receptors and studying the function of AIC2B/CD131 in vitro. genecards.orggenecards.orgnih.govguidetopharmacology.orgnih.govgenecards.orgwikipedia.org Mouse models, including those with targeted deletions of the Csf2rb gene, have provided valuable insights into the in vivo roles of the common beta subunit in hematopoiesis and immune function, as well as its involvement in disease pathogenesis. wikipedia.orgoup.com

While these models have been crucial, the development of novel and more sophisticated experimental models is necessary to address the remaining questions in AIC2B/CD131 biology. This includes developing improved in vitro systems that better mimic the complexity of the cellular environment in which AIC2B/CD131 functions, such as co-culture systems or 3D organoid models. Genetically engineered animal models that allow for inducible or cell-specific manipulation of AIC2B/CD131 expression or function would provide more precise tools for studying its roles in specific cell types and developmental stages. Furthermore, the application of advanced technologies such as single-cell analysis, CRISPR-based gene editing, and high-throughput screening in conjunction with these models will be critical for identifying novel regulators, signaling partners, and therapeutic strategies related to AIC2B/CD131.

Q & A

Q. How can researchers ensure reproducibility when studying AIC2B-dependent signaling pathways?

  • Methodological Answer : Document all experimental parameters (e.g., antibody clones, cell lines, cytokine concentrations) following MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Deposit raw data (e.g., flow cytometry files, MS spectra) in public repositories like PRIDE or PeptideAtlas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.